Spinacine is a natural product found in Panax ginseng with data available.
Spinacine
CAS No.: 59981-63-4
Cat. No.: VC21538915
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 59981-63-4 |
---|---|
Molecular Formula | C7H9N3O2 |
Molecular Weight | 167.17 g/mol |
IUPAC Name | (6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid |
Standard InChI | InChI=1S/C7H9N3O2/c11-7(12)5-1-4-6(2-8-5)10-3-9-4/h3,5,8H,1-2H2,(H,9,10)(H,11,12)/t5-/m0/s1 |
Standard InChI Key | YCFJXOFFQLPCHD-YFKPBYRVSA-N |
Isomeric SMILES | C1[C@H](NCC2=C1N=CN2)C(=O)O |
SMILES | C1C(NCC2=C1N=CN2)C(=O)O |
Canonical SMILES | C1C(NCC2=C1N=CN2)C(=O)O |
Chemical Structure and Properties
Spinacine, chemically known as (6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid, is an alpha-amino acid characterized by a heterocyclic structure containing both an imidazole ring and a partially saturated pyridine moiety. This molecular architecture contributes to its distinctive chemical and biological characteristics. The compound exhibits chirality with the naturally occurring form being the S-isomer .
The physical and chemical properties of spinacine are summarized in Table 1:
Property | Value |
---|---|
Molecular Formula | C₇H₉N₃O₂ |
Molecular Weight | 167.17 g/mol |
Exact Mass | 167.069476538 g/mol |
IUPAC Name | (6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid |
CAS Number | 59981-63-4 |
Physical Appearance | White crystalline powder |
Topological Polar Surface Area (TPSA) | 78.00 Ų |
XlogP | -3.10 |
Atomic LogP (AlogP) | -0.49 |
H-Bond Acceptor | 3 |
H-Bond Donor | 3 |
Rotatable Bonds | 1 |
Table 1: Physical and chemical properties of spinacine
Structurally, spinacine belongs to a class of compounds that feature multiple nitrogen atoms within heterocyclic rings, contributing to its potential for hydrogen bonding and interactions with biological macromolecules. The compound is classified within the taxonomy of organic acids and derivatives, specifically as a carboxylic acid derivative and an alpha amino acid .
Occurrence and Formation
Natural Occurrence
Spinacine has been reported in certain natural sources, including Panax ginseng, although detailed information about its distribution in nature remains limited . The compound represents an interesting example of naturally occurring heterocyclic amino acids, which often possess distinctive biological activities.
Formation in Biological Systems
One of the most significant discoveries regarding spinacine is its formation through the reaction between formaldehyde and histidine. This reaction occurs spontaneously and has been observed in mammalian cells exposed to formaldehyde. Research has shown that when mammalian cells encounter formaldehyde, levels of spinacine increase as a result of this chemical reaction .
This formation pathway has important implications for understanding formaldehyde metabolism in mammals. Studies have demonstrated that in aldehyde dehydrogenase class 3 (ADH5) deficient cells, alternative pathways for formaldehyde turnover exist, including the formation of spinacine from the reaction of formaldehyde with free histidine. This suggests that spinacine formation may represent a significant aspect of formaldehyde detoxification mechanisms in biological systems .
Formation in Food Products
Interestingly, spinacine has also been identified in certain food products. A notable example is found in the production of grana cheese, where formaldehyde is added as an antimicrobial agent. Research using 14C-labelled formaldehyde revealed that spinacine is the principal reaction product formed during this process. Analysis showed that the radioactivity in the cheese was primarily associated with caseins, particularly gamma-casein, with spinacine being identified as the main radioactive product present in the gamma-casein fraction .
Synthesis Methods
Chemical Synthesis
The literature reveals several approaches to the synthesis of spinacine and its derivatives. One established method involves the base-catalyzed Pictet-Spengler process, which employs histamine or histidine as starting materials. This synthetic route leads to the formation of spinacine through a cyclization reaction .
A reference for the synthesis of spinacine can be found in the Journal of Medicinal Chemistry (1984), which details specific reaction conditions and yields. The synthetic pathway typically involves controlled reactions that preserve the stereochemistry of the compound, resulting in the formation of the (6S) isomer .
Derivative Synthesis
Research has also explored the synthesis of spinacine derivatives, particularly through reactions with various hetarylaldehydes. The reaction of histamine and histidine with hetarylaldehydes under base-catalyzed Pictet-Spengler conditions produces 4-hetaryl-substituted derivatives of spinaceamine and spinacine .
Further chemical modifications of these compounds have been investigated, including dehydrogenation processes. Studies have shown that dehydrogenation of 4-hetaryl-substituted spinaceamine derivatives using elemental sulfur in DMF at 120–130°C leads to the formation of 4-hetaryl derivatives of imidazo[4,5-c]pyridine. Under similar conditions, 4-hetaryl-substituted spinacine derivatives undergo both dehydrogenation and oxidative decarboxylation .
Biochemical Relevance and Metabolism
Role in Formaldehyde Metabolism
One of the most significant aspects of spinacine's biochemical relevance lies in its role in formaldehyde metabolism. Formaldehyde is a reactive aldehyde produced both endogenously through various metabolic processes and encountered exogenously from environmental sources. Its reactivity makes it potentially harmful to biological systems, necessitating effective detoxification mechanisms.
Research has shown that mammals possess pathways of histidine-dependent formaldehyde metabolism, with spinacine formation representing a key aspect of this process. When cells are exposed to formaldehyde, the spontaneous reaction with histidine leads to increased levels of spinacine. This process may be particularly important in cells deficient in aldehyde dehydrogenase class 3 (ADH5), which normally catalyzes the glutathione-dependent detoxification of formaldehyde .
The levels of spinacine have been observed to be higher in the plasma of ADH5-deficient mice compared to controls, with further increases noted upon administration of methanol (which metabolizes to formaldehyde). These findings suggest that spinacine formation represents an alternative pathway for formaldehyde metabolism and may serve as a marker for formaldehyde exposure or altered metabolism .
ADMET Properties
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of spinacine provide insights into its potential pharmacokinetic profile and biological behavior. Table 2 presents predicted ADMET properties for spinacine:
Target | Value | Probability (%) |
---|---|---|
Human Intestinal Absorption | Positive | 99.21% |
Caco-2 Permeability | Negative | 80.43% |
Blood-Brain Barrier Penetration | Positive | 77.50% |
Human Oral Bioavailability | Positive | 62.86% |
Subcellular Localization | Mitochondria | 58.48% |
OATP2B1 Inhibition | Negative | 84.85% |
OATP1B1 Inhibition | Positive | 95.76% |
OATP1B3 Inhibition | Positive | 95.00% |
MATE1 Inhibition | Negative | 100.00% |
OCT2 Inhibition | Negative | 85.00% |
BSEP Inhibition | Negative | 95.88% |
P-glycoprotein Inhibition | Negative | 99.17% |
Table 2: Predicted ADMET properties of spinacine
These properties suggest that spinacine may have reasonable oral absorption but limited penetration through certain biological barriers. The predictions also indicate that spinacine may interact with specific transporters, which could influence its distribution and potential for drug interactions if used therapeutically.
Analytical Methods and Characterization
Various analytical techniques have been employed to identify, quantify, and characterize spinacine in different contexts. These include:
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High-Performance Thin-Layer Chromatography (HPTLC): Used for identification of spinacine in cheese products and biological samples .
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Amino Acid Analysis: Applied for detection and quantification of spinacine in protein hydrolysates and biological matrices .
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized for structural confirmation and study of reaction kinetics in the formation of spinacine from formaldehyde and histidine .
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Mass Spectrometry: Employed for precise identification based on molecular weight and fragmentation patterns.
These analytical approaches have been crucial in elucidating the occurrence, formation, and properties of spinacine in various biological and chemical contexts.
Current Research and Future Perspectives
Current research on spinacine spans several areas, including its role in formaldehyde metabolism, potential applications in neuropharmacology, and synthetic approaches to creating derivatives with enhanced properties.
The identification of spinacine as a component of the histidine-dependent formaldehyde metabolism pathway represents a significant advance in understanding how biological systems process this reactive aldehyde. Future research may further elucidate the physiological significance of this pathway and its potential role in conditions associated with altered formaldehyde metabolism .
The inhibitory effect of spinacine on GABA uptake suggests potential applications in neurological disorders characterized by GABAergic dysfunction. Further investigation into structure-activity relationships and the development of spinacine derivatives with enhanced potency or selectivity could yield new therapeutic candidates .
Additionally, ongoing research into the chemistry of formaldehyde reactions with amino acids continues to generate insights into non-enzymatic modifications of proteins and potential implications for health and disease .
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